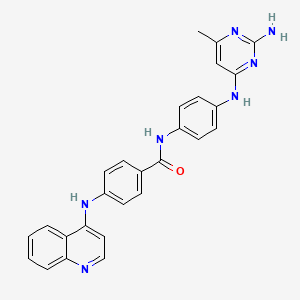

SGI-1027

Übersicht

Beschreibung

SGI-1027 ist ein neuartiger, auf Chinolin basierender niedermolekularer Inhibitor von DNA-Methyltransferase-Enzymen (DNMTs). Es ist bekannt für seine Fähigkeit, die DNMT-Aktivität zu hemmen und Tumorsuppressorgener zu reaktivieren, was es zu einem vielversprechenden Wirkstoff in der Krebsforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Chinolinderivate umfassen. Die Herstellung beinhaltet die Reaktion von 4-(2-Amino-6-methylpyrimidin-4-ylamino)phenylamine mit 4-Chinolincarbonsäure unter bestimmten Bedingungen, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, beinhaltet die Synthese typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gewünschte Produktqualität und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Chinolinderivate ergeben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Krebsforschung: Es wird verwendet, um die Hemmung von DNA-Methyltransferase-Enzymen und die Reaktivierung von Tumorsuppressorgenen zu untersuchen.

Arzneimittelentwicklung: Die Verbindung wird auf ihr Potenzial als Therapeutikum zur Behandlung verschiedener Krebsarten, darunter Leberzellkarzinom und Gebärmutterhalskrebs, untersucht.

Wirkmechanismus

This compound hemmt DNA-Methyltransferase-Enzyme, indem es mit dem Kofaktor S-Adenosyl-L-Methionin (AdoMet) um die Bindungsstelle des Enzyms konkurriert. Diese Hemmung verhindert die Methylierung der DNA, was zur Reaktivierung stillgelegter Tumorsuppressorgener führt. Die Verbindung zielt hauptsächlich auf DNMT1, DNMT3A und DNMT3B ab .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SGI-1027 is synthesized through a series of chemical reactions involving quinoline derivatives. The preparation involves the reaction of 4-(2-amino-6-methylpyrimidin-4-ylamino)phenylamine with 4-quinolinecarboxylic acid under specific conditions to form the final product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.

Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.

Wirkmechanismus

SGI-1027 inhibits DNA methyltransferase enzymes by competing with the cofactor S-adenosyl-L-methionine (AdoMet) for the enzyme’s binding site. This inhibition prevents the methylation of DNA, leading to the reactivation of silenced tumor suppressor genes. The compound primarily targets DNMT1, DNMT3A, and DNMT3B .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Azacytidin (5-AZA)

- 5-Aza-2'-Desoxycytidin (DAC)

- MC3353

- RG-108

Einzigartigkeit

SGI-1027 ist aufgrund seiner nicht-nukleosidischen Struktur und seiner Fähigkeit, DNMT1 selektiv zu hemmen, ohne eine genomweite Hypomethylierung oder signifikante Zytotoxizität zu verursachen, einzigartig. Im Vergleich zu Nukleosidanaloga wie 5-Azacytidin und 5-Aza-2'-Desoxycytidin bietet this compound einen gezielteren Ansatz mit weniger Off-Target-Effekten .

Biologische Aktivität

SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.

This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .

Inhibition Characteristics

- Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.

- IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .

Effects on Cell Viability and Apoptosis

Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.

Cell Viability Studies

In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control (DMSO) | 100 |

| 10 | 96.33 |

| 20 | 66.51 |

| 30 | 53.43 |

Apoptosis Induction

Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:

| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control (DMSO) | 3.24 | 0.00 |

| 10 | 3.67 | 0.00 |

| 20 | 33.49 | 8.00 |

| 30 | 46.57 | 12.00 |

The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .

- Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .

- Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .

Eigenschaften

IUPAC Name |

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLKMKIVWJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.